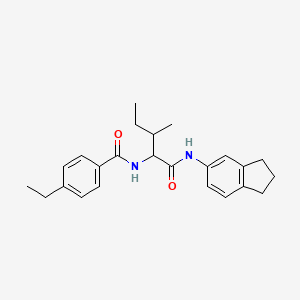![molecular formula C9H14N2O2S B14235310 Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- CAS No. 209848-45-3](/img/structure/B14235310.png)
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms.
Méthodes De Préparation
The synthesis of pyridazine derivatives typically involves the formation of the pyridazine ring through various synthetic routes. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- has several scientific research applications:
Mécanisme D'action
The mechanism of action of pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- involves its interaction with specific molecular targets and pathways. For instance, some pyridazine derivatives inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can lead to antiplatelet and anti-inflammatory effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- can be compared with other similar compounds such as pyrimidine and pyrazine derivatives. While all three compounds contain nitrogen atoms in their ring structures, pyridazine has nitrogen atoms at positions 1 and 2, pyrimidine at positions 1 and 3, and pyrazine at positions 1 and 4 . This difference in nitrogen atom positioning can lead to variations in their chemical reactivity and biological activities. Pyridazine derivatives are particularly known for their broad spectrum of pharmacological activities, making them unique compared to their counterparts .
Similar Compounds
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Pyridazinone: A derivative of pyridazine with a keto functionality at position 3.
Propriétés
Numéro CAS |
209848-45-3 |
|---|---|
Formule moléculaire |
C9H14N2O2S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
3-tert-butylsulfinyl-6-methoxypyridazine |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)14(12)8-6-5-7(13-4)10-11-8/h5-6H,1-4H3 |
Clé InChI |
DNFVRCNRBBWZKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)C1=NN=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


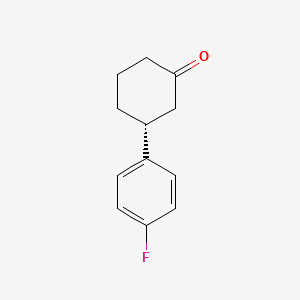
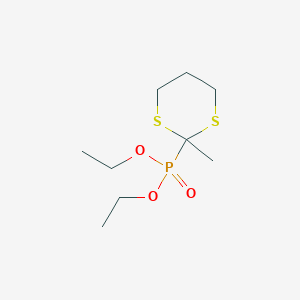
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
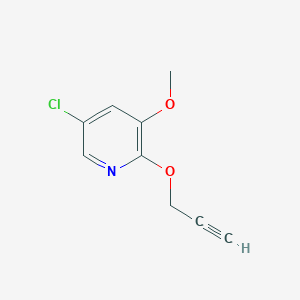
![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)
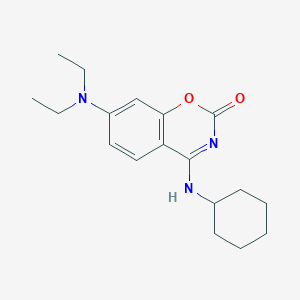
![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl-](/img/structure/B14235262.png)
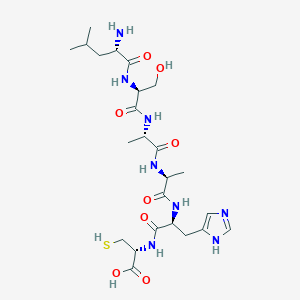

![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
![1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-](/img/structure/B14235290.png)
